Cas no 2680838-55-3 (N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide)

N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide 化学的及び物理的性質
名前と識別子
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- EN300-28271189
- 2680838-55-3
- N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide
-
- インチ: 1S/C7H14N2OS/c1-7(2,3)11(10)9-6-4-8-5-6/h8H,4-5H2,1-3H3
- InChIKey: JBSJSSWCQADHAC-UHFFFAOYSA-N
- ほほえんだ: S(C(C)(C)C)(/N=C1/CNC/1)=O
計算された属性
- せいみつぶんしりょう: 174.08268425g/mol
- どういたいしつりょう: 174.08268425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28271189-10.0g |
N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |
2680838-55-3 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
Enamine | EN300-28271189-1g |
N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |
2680838-55-3 | 1g |
$914.0 | 2023-09-09 | ||
Enamine | EN300-28271189-5g |
N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |
2680838-55-3 | 5g |
$2650.0 | 2023-09-09 | ||
Enamine | EN300-28271189-10g |
N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |
2680838-55-3 | 10g |
$3929.0 | 2023-09-09 | ||
Enamine | EN300-28271189-1.0g |
N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |
2680838-55-3 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-28271189-0.1g |
N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |
2680838-55-3 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
Enamine | EN300-28271189-0.5g |
N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |
2680838-55-3 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
Enamine | EN300-28271189-0.05g |
N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |
2680838-55-3 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
Enamine | EN300-28271189-0.25g |
N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |
2680838-55-3 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
Enamine | EN300-28271189-2.5g |
N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide |
2680838-55-3 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 |
N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamideに関する追加情報
Recent Advances in the Study of N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide (CAS: 2680838-55-3)
In recent years, the compound N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide (CAS: 2680838-55-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This sulfinamide derivative, characterized by its unique azetidine scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and small-molecule modulators. The compound's structural features, including the sulfinamide group and the azetidine ring, contribute to its ability to interact with biological targets with high specificity and affinity.
Recent studies have focused on elucidating the synthetic pathways and pharmacological properties of N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized synthetic route for this compound, highlighting its scalability and reproducibility. The study also explored its role as a precursor for the development of chiral sulfinamide-based ligands, which are increasingly being utilized in asymmetric catalysis and drug discovery. The compound's ability to serve as a versatile building block for further chemical modifications underscores its importance in medicinal chemistry.
In addition to its synthetic utility, N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide has been investigated for its biological activity. Preliminary in vitro studies have demonstrated its inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of autoimmune diseases. Furthermore, molecular docking simulations have revealed that the compound exhibits high binding affinity to certain protein targets, such as kinases and G-protein-coupled receptors (GPCRs), which are critical in signal transduction and disease progression.
Another area of interest is the compound's potential in oncology research. A recent study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide exhibited selective cytotoxicity against cancer cell lines, particularly those resistant to conventional chemotherapy. The researchers attributed this activity to the compound's ability to induce apoptosis via the mitochondrial pathway, making it a promising candidate for further preclinical evaluation.
Despite these advancements, challenges remain in the development of N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive pharmacokinetic and toxicological studies. However, the compound's unique chemical properties and broad applicability in drug discovery make it a valuable tool for researchers in the field.
In conclusion, N-(azetidin-3-ylidene)-2-methylpropane-2-sulfinamide (CAS: 2680838-55-3) represents a promising area of research in chemical biology and medicinal chemistry. Its versatile synthetic utility, combined with its potential therapeutic applications, positions it as a compound of significant interest for future studies. Continued exploration of its pharmacological properties and optimization of its chemical structure will likely yield novel insights and opportunities for drug development.
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